1-Benzenesulfonyl-1H-indole-4-boronic acid
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Overview
Description
1-Benzenesulfonyl-1H-indole-4-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, with a boronic acid functional group at the 4-position of the indole. It has a molecular formula of C14H12BNO4S and a molecular weight of 301.13 g/mol .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers an organic group to the palladium .
Pharmacokinetics
It’s worth noting that the stability of boronic acids and their esters can be a concern in pharmacological applications .
Result of Action
The primary result of the action of 1-Benzenesulfonyl-1H-indole-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can affect the efficiency of the reaction . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
Preparation Methods
The synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid typically involves several steps:
Chemical Reactions Analysis
1-Benzenesulfonyl-1H-indole-4-boronic acid undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The sulfonyl group can participate in various substitution reactions, allowing for further functionalization of the indole ring.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-Benzenesulfonyl-1H-indole-4-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
1-Benzenesulfonyl-1H-indole-4-boronic acid can be compared with other similar compounds, such as:
1-Phenylsulfonyl-1H-indole-6-boronic acid: This compound has the boronic acid group at the 6-position of the indole ring, which can lead to different reactivity and applications.
1-Phenylsulfonyl-1H-indole-2-boronic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLZYWJFKKTOPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674263 |
Source
|
Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-55-0 |
Source
|
Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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